(3-Cyclohexylpropyl)boronic acid

Beschreibung

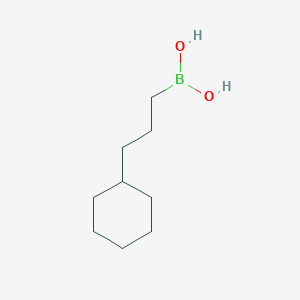

(3-Cyclohexylpropyl)boronic acid is a boronic acid derivative featuring a cyclohexyl group attached to a three-carbon propyl chain terminating in a boronic acid moiety (-B(OH)₂).

Eigenschaften

IUPAC Name |

3-cyclohexylpropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h9,11-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBWNHHUOFZPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC1CCCCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Organolithium-Mediated Borylation of Alkyl Halides

One of the most established methods for preparing alkylboronic acids involves the generation of an organolithium intermediate from an alkyl halide, followed by reaction with a boron electrophile such as trialkyl borates.

Step 1: Formation of Alkyl Lithium Intermediate

The alkyl bromide or iodide (e.g., 3-bromopropylcyclohexane for (3-Cyclohexylpropyl)boronic acid) is treated with an alkyllithium reagent (commonly n-butyllithium or sec-butyllithium) under low temperature conditions (typically -78 to -50 °C) in anhydrous tetrahydrofuran (THF) or diethyl ether. This generates the corresponding alkyl lithium species.Step 2: Reaction with Borate Ester

The organolithium intermediate is then added dropwise to a solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature to form the boronic acid ester intermediate.Step 3: Acidic Workup and Purification

The reaction mixture is warmed to room temperature or slightly elevated temperatures (-20 to 0 °C), then quenched with dilute acid (e.g., 1N HCl) to hydrolyze the boronate ester to the free boronic acid. Purification is typically performed by extraction, concentration, and recrystallization.

Example from Cyclopropylboronic Acid Synthesis (Analogous Method):

| Parameter | Details |

|---|---|

| Alkyl halide | Cyclopropyl bromide (analogous to 3-bromopropylcyclohexane) |

| Organolithium reagent | n-Butyllithium or sec-butyllithium |

| Solvent | Anhydrous THF or diethyl ether |

| Temperature | -78 to -50 °C |

| Boron reagent | Trimethyl borate or triisopropyl borate |

| Acid workup | 1N HCl to pH 3-4 |

| Purification | Filtration, extraction, recrystallization from isopropyl ether |

| Yield | 90-94% |

| Purity | >98% (quantitative ^1H NMR) |

| Melting point | ~92-94 °C (for cyclopropylboronic acid) |

This method is noted for its simplicity, high yield, and high purity of the product. It is adaptable to longer alkyl chains such as the propyl linker in this compound, provided the appropriate alkyl halide precursor is used.

Use of Boronic Ester Intermediates and Deprotection

Boronic acids are often prepared via boronic esters, which are more stable and easier to handle. The esters can be deprotected under mild conditions to yield the free boronic acid.

Synthesis of Boronic Esters:

Boronic esters are formed by reaction of boronic acids with diols (e.g., pinacol, cis-1,2-cyclohexanediol). The equilibrium can be driven to completion by removing water via azeotropic distillation or using dehydrating agents.Deprotection of Pinacol Boronic Esters:

Pinacol esters are commonly used in synthesis but require deprotection to yield boronic acids. A mild two-step protocol involving diethanolamine protection followed by sodium periodate oxidation has been developed, offering good functional group tolerance and short reaction times.

This approach is particularly useful when the boronic acid is sensitive or when the direct lithiation-borylation route is challenging due to functional group incompatibilities.

Alternative Synthetic Routes

Hydroboration of Alkenes:

Hydroboration of alkenes bearing cyclohexyl and propyl substituents with borane reagents followed by oxidation can yield alkylboronic acids. However, regioselectivity and overoxidation are concerns.Transition Metal-Catalyzed Borylation:

Copper(I)-catalyzed β-borylation of α,β-unsaturated carbonyl compounds has been demonstrated for synthesizing β-borylalkyl derivatives, which can be converted to boronic acids after further transformations. This method may be applicable if a suitable unsaturated precursor is available.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Organolithium-mediated borylation | Alkyl bromide + n-BuLi, low temp, trialkyl borate, acid workup | High yield, purity, straightforward | Requires low temp, air/moisture sensitive reagents |

| Boronic ester synthesis & deprotection | Boronic ester + diols, mild deprotection (NaIO4) | Mild conditions, functional group tolerance | Additional steps, ester intermediate handling |

| Hydroboration-oxidation | Alkene + borane, oxidation | Direct, simple reagents | Regioselectivity issues, side reactions |

| Cu(I)-catalyzed β-borylation | α,β-unsaturated carbonyl + Cu(I) catalyst | Selective, catalytic | Requires unsaturated substrate, catalyst optimization |

Research Findings and Considerations

Yield and Purity:

Organolithium-mediated borylation typically achieves yields of 90-94% and purities above 98% by ^1H NMR, as demonstrated in cyclopropylboronic acid synthesis.Temperature Control:

Maintaining low temperatures (-78 to -50 °C) during lithiation and borylation steps is critical to prevent side reactions and decomposition.Solvent Choice:

Anhydrous THF or diethyl ether are preferred solvents for these reactions due to their ability to stabilize organolithium intermediates.Product Isolation:

Recrystallization from isopropyl ether and use of additives like sherwood oil improve crystallinity and purity.Functional Group Compatibility: For more complex molecules, boronic ester intermediates and mild deprotection protocols provide better tolerance to sensitive groups.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Cyclohexylpropyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to boranes.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield boronic esters .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (3-Cyclohexylpropyl)boronic acid is in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. The compound acts as a key reagent in these transformations, enabling the coupling of aryl and vinyl halides with boronic acids to produce biaryl compounds.

Table 1: Summary of Cross-Coupling Reactions Using this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd catalyst, base, solvent | 85-95 | |

| Stille Coupling | Sn reagent, Pd catalyst | 80-90 | |

| Sonogashira Coupling | CuI catalyst, base | 75-88 |

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, in medicinal chemistry. These compounds exhibit anticancer properties by inhibiting proteasomes, crucial for cancer cell survival. Bortezomib, a boronic acid derivative, is an FDA-approved drug for multiple myeloma treatment.

Case Study: Bortezomib and Derivatives

- Mechanism : Inhibition of the proteasome leads to apoptosis in cancer cells.

- Clinical Use : Effective against multiple myeloma and certain types of lymphoma.

- Research Findings : Studies indicate that derivatives with cyclohexyl groups show enhanced bioactivity due to improved pharmacokinetics and selectivity.

Table 2: Boronic Acid Derivatives in Cancer Therapy

| Compound Name | Mechanism | FDA Approval Year | Reference |

|---|---|---|---|

| Bortezomib | Proteasome inhibitor | 2003 | |

| Ixazomib | Proteasome inhibitor | 2015 | |

| Vaborbactam | β-lactamase inhibitor | 2017 |

Molecular Recognition

Sensing Applications

This compound can form reversible covalent bonds with diols through boronate ester formation. This property is exploited in biosensing applications where it selectively binds to saccharides and other biological molecules.

Case Study: Biosensors Using Boronic Acids

- Application : Detection of glucose levels in diabetic patients.

- Mechanism : The formation of boronate esters with glucose enhances fluorescence signals.

- Research Findings : The sensitivity of these sensors can be tuned by modifying the boronic acid structure.

Table 3: Applications of Boronic Acids in Sensing

Wirkmechanismus

The mechanism of action of (3-Cyclohexylpropyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process transfers the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved in its biological applications include enzyme active sites, where boronic acids can form reversible covalent bonds with serine or threonine residues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Compounds

Structural Analogues with Cycloalkyl Substituents

(a) Cyclohexylpropyl vs. Cyclopropyl Derivatives

- This contrasts with cyclopropyl-containing boronic acids (e.g., (2-Cyclopropylphenyl)boronic acid ), where the smaller cyclopropyl group may improve solubility while maintaining rigidity.

- (3-Cyclopropyl-5-methoxyphenyl)boronic acid (): The cyclopropyl group on an aromatic ring combines steric hindrance with electronic effects from the methoxy substituent. Such compounds are often used in targeted drug design due to their balanced lipophilicity and reactivity.

(b) Aromatic vs. Aliphatic Boronic Acids

- (2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl)boronic acid (): This aryl boronic acid demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, attributed to its planar aromatic structure and hydrogen-bonding capability. In contrast, the aliphatic cyclohexylpropyl chain in (3-Cyclohexylpropyl)boronic acid may limit π-π interactions but enhance membrane permeability in biological systems.

- 4-Nitrophenylboronic acid (): Exhibits rapid conversion to 4-nitrophenol via H₂O₂ oxidation, with reaction rates pH-dependent (optimal at pH ~11). The electron-withdrawing nitro group lowers pKa, enhancing reactivity compared to aliphatic boronic acids like this compound, which likely has a higher pKa due to the electron-donating cyclohexyl group .

Key Trends:

- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reaction rates in cross-couplings but improve stability. Smaller groups (e.g., cyclopropyl) balance reactivity and steric demands .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) lower pKa and enhance electrophilicity, whereas electron-donating groups (e.g., cyclohexyl) increase pKa, favoring binding to diols at physiological pH .

- Biological Activity : Aryl boronic acids with polar substituents (e.g., methoxyethyl) show enhanced enzyme inhibition, while aliphatic derivatives may excel in transmembrane delivery .

Physicochemical and Functional Comparisons

- pKa and Binding Affinity : Boronic acids like 3-AcPBA and 4-MCPBA (pKa >8.5) are less suited for glucose sensing at physiological pH (7.4), whereas derivatives with lower pKa (e.g., nitro-substituted) exhibit stronger diol binding . This compound’s aliphatic structure likely places its pKa above 8, limiting utility in physiological environments unless modified.

- Synthetic Utility : Cyclohexylpropyl’s steric bulk may hinder transmetalation in Suzuki reactions compared to aryl boronic acids. However, it could stabilize intermediates in niche catalytic processes .

Biologische Aktivität

(3-Cyclohexylpropyl)boronic acid is a compound that belongs to the class of boronic acids, known for their versatile biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids, including this compound, interact with various biological macromolecules, particularly proteins and enzymes. The boron atom in these compounds can form reversible covalent bonds with hydroxyl groups in target biomolecules, influencing their function. This interaction is crucial for the development of inhibitors targeting enzymes such as proteases and kinases.

- Enzyme Inhibition : Boronic acids have been shown to inhibit serine proteases and β-lactamases, which are critical in bacterial resistance mechanisms. For instance, studies indicate that boronic acid derivatives can act as transition state inhibitors against β-lactamases, restoring the efficacy of antibiotics like cefepime against resistant strains of Klebsiella pneumoniae .

- Cellular Mechanisms : this compound may also influence cellular pathways by modulating protein interactions involved in cell signaling and proliferation. Research has demonstrated that certain boronic acid derivatives can induce apoptosis in cancer cells by disrupting cell cycle regulation .

Biological Activities

The biological activities associated with this compound encompass a range of therapeutic potentials:

- Anticancer Activity : Boronic acids have been investigated for their potential to inhibit cancer cell growth. A study highlighted the efficacy of boronic acid-containing compounds against renal cancer and leukemia cell lines, showing significant cytotoxic effects .

- Antibacterial Properties : The compound's ability to inhibit β-lactamases suggests a promising role in combating antibiotic-resistant bacteria. The design of boronic acid transition state inhibitors has shown effectiveness in inactivating KPC-type β-lactamases .

- Anti-inflammatory Effects : Some studies have indicated that boron-containing compounds possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the cyclohexyl group or the propyl chain can significantly affect its binding affinity and selectivity towards target proteins.

- Hydrophobic Interactions : The cyclohexyl moiety contributes to hydrophobic interactions with target proteins, enhancing binding stability.

- Functional Group Variations : Alterations in functional groups attached to the boron atom can modulate the compound's reactivity and selectivity towards specific enzymes.

Q & A

Basic: What are the optimal synthetic routes for (3-Cyclohexylpropyl)boronic acid, and how can purity be ensured?

Methodological Answer:

Synthesis of aliphatic boronic acids like this compound typically involves hydroboration of alkenes or alkyl halide borylation. Key considerations include:

- Protecting Groups: Use of pinacol ester intermediates to stabilize the boronic acid during synthesis, as free boronic acids are prone to protodeboronation and polymerization .

- Purification: Prodrug approaches (e.g., esterification) simplify purification via column chromatography, followed by acidic hydrolysis to regenerate the boronic acid .

- Quality Control: Confirm purity using NMR (peaks near δ 30 ppm for trigonal boron) and HPLC-MS to detect boroxine byproducts .

Advanced: How can computational methods guide the design of this compound-derived sensors?

Methodological Answer:

Computational workflows like principal component analysis (PCA) and k-means clustering enable systematic exploration of boronic acid chemical space:

- Descriptor Selection: Extract 613 QSAR parameters (e.g., hydrophobicity, polar surface area) to model structural diversity .

- Cluster Analysis: Partition a virtual library of >5,000 boronic acids into 200 clusters; select representatives from each cluster to maximize diversity while prioritizing in-house availability .

- Binding Prediction: Use molecular docking to predict diol-binding affinity, focusing on cyclohexyl-induced steric effects that enhance selectivity for specific carbohydrates .

Basic: What analytical challenges arise when characterizing this compound via MALDI-MS?

Methodological Answer:

Free boronic acids undergo dehydration/trimerization to boroxines during MALDI-MS, complicating analysis. Solutions include:

- Derivatization: React with diols (e.g., 1,2-ethanediol) or sugars to form cyclic boronic esters, which suppress boroxine formation .

- Matrix Optimization: Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix to enhance ionization efficiency.

- Validation: Compare ESI-MS (soft ionization) results to confirm molecular ion peaks .

Advanced: How do kinetic parameters influence the utility of this compound in real-time glucose monitoring?

Methodological Answer:

Stopped-flow fluorescence assays reveal binding kinetics critical for sensor response time:

- Determination of : For aliphatic boronic acids, values with D-fructose exceed 10 Ms, enabling sub-second equilibrium in physiological pH .

- pH Dependency: The cyclohexyl group may alter the pKa of the boronic acid, shifting the optimal pH range for binding. Measure via titration with fluorescent reporters (e.g., Alizarin Red S) .

- Selectivity Screening: Use microfluidic arrays to test binding against competing diols (e.g., ascorbic acid) .

Basic: What strategies improve the thermal stability of this compound for material science applications?

Methodological Answer:

Thermogravimetric analysis (TGA) identifies structural features enhancing stability:

- Substituent Effects: Aliphatic boronic acids with bulky groups (e.g., cyclohexyl) exhibit higher decomposition temperatures (>250°C) compared to aromatic analogs .

- Degradation Pathways: Monitor mass loss at 150–300°C, correlating with boroxine formation. Stabilize via copolymerization with flame-retardant monomers (e.g., phosphazenes) .

Advanced: How is this compound integrated into rational drug design?

Methodological Answer:

Boronic acids are used as reversible covalent inhibitors or bioisosteres:

- Proteasome Inhibition: Mimic peptide substrates (e.g., Bortezomib’s dipeptidyl boronic acid motif) to target catalytic threonine residues .

- PK/PD Optimization: The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration. Assess via logP measurements and in vivo pharmacokinetic studies .

- Crystallography: Co-crystallize with target enzymes (e.g., proteasomes) to validate binding modes and guide structure-activity relationship (SAR) studies .

Advanced: What experimental frameworks resolve contradictions in boronic acid-diol binding data?

Methodological Answer:

Discrepancies in reported binding constants () arise from pH, temperature, and buffer effects. Standardize protocols by:

- Buffer Selection: Use phosphate-free buffers (e.g., HEPES) to avoid competing interactions.

- Fluorescence Quenching Controls: Include controls for inner-filter effects when using fluorescent reporters .

- Cross-Validation: Compare isothermal titration calorimetry (ITC) and fluorescence anisotropy results to confirm thermodynamic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.